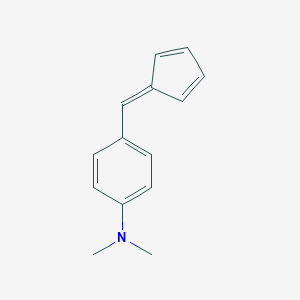

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline

説明

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is an organic compound with a complex structure that includes a cyclopentadienylidene group and a dimethylaniline moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline typically involves the reaction of cyclopentadienylidene intermediates with N,N-dimethylaniline under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the cyclopentadienylidene group or the aniline moiety.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different cyclopentadienylidene derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Organic Synthesis

One of the primary applications of 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is in organic synthesis. It serves as an intermediate in the synthesis of various organic compounds due to its unique structural features, which allow for multiple reaction pathways.

Case Study: Synthesis of Fulvene Derivatives

In a study published by Cokun and Erden (2011), the compound was utilized as a precursor to synthesize fulvene derivatives. Fulvenes are important in organic chemistry due to their reactivity and ability to participate in cycloaddition reactions. The study demonstrated how modifying the cyclopentadiene moiety can lead to new compounds with potential applications in materials science and pharmaceuticals .

Materials Science

The properties of this compound make it an attractive candidate for developing new materials, particularly in polymer science.

Polymerization Studies

Research has shown that this compound can be used in polymerization processes to create novel polymers with enhanced properties such as thermal stability and mechanical strength. Its ability to undergo Diels-Alder reactions allows it to form cross-linked networks that are beneficial for applications in coatings and adhesives .

Medicinal Chemistry

The compound's structure suggests potential biological activity, making it a candidate for drug development.

Anticancer Activity Exploration

Preliminary studies have indicated that derivatives of N,N-dimethylaniline exhibit anticancer properties. Research focusing on modifications of the cyclopentadiene structure has suggested that these compounds can inhibit tumor growth in vitro. Further studies are needed to explore their mechanisms of action and potential therapeutic uses .

Data Table: Summary of Applications

作用機序

The mechanism by which 4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various chemical transformations and biological responses, depending on the context in which the compound is used.

類似化合物との比較

Similar Compounds

- (2,4-Cyclopentadien-1-ylidenemethyl)benzene

- 2,4-Cyclopentadien-1-ylidene methanone

- 1,1’-(2,4-Cyclopentadien-1-ylidenemethylene)bis(4-methylbenzene)

Uniqueness

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline is unique due to the presence of both the cyclopentadienylidene group and the dimethylaniline moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

生物活性

4-(Cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline, also known by its CAS number 2428-22-0, is a synthetic organic compound with potential biological activity. This article explores its biological properties, metabolism, toxicological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 197.28 g/mol. The compound features a cyclopentadiene moiety linked to a dimethylaniline structure, which may influence its reactivity and biological interactions.

Metabolism

The metabolism of N,N-dimethylaniline (a key structural component of the compound) has been extensively studied. It undergoes N-oxidation and N-demethylation , primarily catalyzed by cytochrome P450 enzymes. The major metabolites include N,N-dimethylaniline N-oxide and N-methylaniline, with further transformations leading to formaldehyde and other derivatives .

Table 1: Metabolic Pathways of N,N-Dimethylaniline

| Metabolic Reaction | Enzyme Involved | Major Products |

|---|---|---|

| N-Oxidation | Flavin-containing monooxygenases | N,N-Dimethylaniline N-oxide |

| N-Demethylation | Cytochrome P450 | N-Methylaniline, Aniline |

| Ring Hydroxylation | Cytochrome P450 | 4-Aminophenol |

Toxicological Effects

Research indicates that chronic exposure to N,N-dimethylaniline can lead to significant health effects. In animal studies, high doses resulted in splenomegaly, increased hematopoiesis in the spleen, and hemosiderosis . Notably, splenic sarcomas and osteosarcomas were observed in male rats subjected to prolonged oral exposure .

Table 2: Toxicological Findings from Animal Studies

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Smyth et al., 1962 | 1350 (oral) | LD50 determined for acute toxicity |

| National Toxicology Program, 1989 | 15-30 (chronic) | Epithelial hyperplasia of forestomach |

| Michigan DEQ, 1990 | 31.25 (chronic) | Increased splenic hematopoiesis |

Case Studies

- Chronic Exposure in Rats : A study conducted by the National Toxicology Program evaluated the effects of chronic exposure to N,N-dimethylaniline in rats over a period of two years. The findings indicated an increase in tumors within the spleen among high-dose male rats .

- Human Exposure Reports : Occupational studies have reported increased levels of methemoglobin in workers exposed to N,N-dimethylaniline. Symptoms included cyanosis and decreased hemoglobin concentration, highlighting potential risks associated with inhalation exposure .

特性

IUPAC Name |

4-(cyclopenta-2,4-dien-1-ylidenemethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-15(2)14-9-7-13(8-10-14)11-12-5-3-4-6-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXQBRDVPNLSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179013 | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2428-22-0 | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002428220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002694145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Cyclopentadien-1-ylidenemethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-CYCLOPENTADIEN-1-YLIDENEMETHYL)-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V6L7BA7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。